Tilivalline
Tilivalline
Tilivalline is a pyrrolobenzodiazepine that is (11aS)-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine substituted by an oxo group at position 5, by a hydroxy group at position 9, and by a 1H-indol-3-yl group at position 11S. It is a natural product discovered in Klebsiella oxytoca which is the causative toxin in antibiotic associated hemorrhagic colitis. It exhibits a microtubule-stabilizing activity that leads to mitotic arrest in the host cells. It has a role as a microtubule-stabilising agent, a toxin and a bacterial metabolite. It is a pyrrolobenzodiazepine, a member of phenols, an indole alkaloid and a member of indoles.
Brand Name:
Vulcanchem
CAS No.:
80279-24-9
VCID:
VC20840762
InChI:
InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1
SMILES:
C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54
Molecular Formula:
C20H19N3O2
Molecular Weight:
333.4 g/mol
Tilivalline
CAS No.: 80279-24-9
Cat. No.: VC20840762
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tilivalline is a pyrrolobenzodiazepine that is (11aS)-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine substituted by an oxo group at position 5, by a hydroxy group at position 9, and by a 1H-indol-3-yl group at position 11S. It is a natural product discovered in Klebsiella oxytoca which is the causative toxin in antibiotic associated hemorrhagic colitis. It exhibits a microtubule-stabilizing activity that leads to mitotic arrest in the host cells. It has a role as a microtubule-stabilising agent, a toxin and a bacterial metabolite. It is a pyrrolobenzodiazepine, a member of phenols, an indole alkaloid and a member of indoles. |
|---|---|
| CAS No. | 80279-24-9 |
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | (6S,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
| Standard InChI | InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1 |
| Standard InChI Key | AJZNARCWDDMOPL-WMZOPIPTSA-N |
| Isomeric SMILES | C1C[C@H]2[C@@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |
| SMILES | C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |
| Canonical SMILES | C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |
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